

Application Notes and Protocols for Assessing Ester-C® Stability in Formulations

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Compound of Interest

Compound Name: Ester C

Cat. No.: B1168882

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These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of Ester-C® (calcium ascorbate) in various formulations. The methodologies detailed below are essential for ensuring product quality, efficacy, and shelf-life.

Chemical Stability Assessment

The chemical stability of Ester-C® is paramount to its antioxidant efficacy. The primary method for quantifying Ester-C® and its degradation products is High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The stability of Vitamin C and its derivatives is influenced by factors such as temperature, pH, and formulation matrix.^[1] The following tables summarize representative quantitative data from stability studies.

Table 1: Stability of Ascorbic Acid (AA) in a w/o Cream under Accelerated Conditions

Time (days)	% AA Remaining at 37°C	% AA Remaining at 45°C
0	100	100
7	95.2	91.5
14	90.7	83.9
21	86.4	76.8
28	82.3	70.1

Data adapted from a study on a w/o cream containing 2% Ascorbic Acid.[\[2\]](#)

Table 2: Influence of pH on Ascorbic Acid Degradation in Aqueous Solution

pH	% Degradation after 2 hours at 100°C	Major Degradation Products
1.0	High	Furfural
4.0	Moderate	2-furoic acid, 3-hydroxy-2-pyrone
7.0	Low	-
10.0	Very High	Unidentified compounds, minimal furfural

Data derived from studies on ascorbic acid degradation in aqueous solutions.[\[3\]](#)[\[4\]](#)

Table 3: Stability of Different Vitamin C Forms at 25°C and 98% Relative Humidity (RH) for 12 Weeks

Vitamin C Form	% Degradation
Ascorbic Acid	9.6 ± 4.8
Sodium Ascorbate	~100
Calcium Ascorbate (Ester-C®)	100.0 ± 0.2

This data highlights the significant impact of high humidity on the stability of vitamin C salts in powder form.[5]

Experimental Protocol: HPLC Analysis of Ester-C®

This protocol describes a reversed-phase HPLC method for the quantification of Ester-C® in a cream formulation.

Objective: To determine the concentration of calcium ascorbate and its degradation products.

Materials:

- HPLC system with UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: 0.02 M potassium dihydrogen phosphate solution (pH adjusted to 3.0 with phosphoric acid) and Methanol.[6][7]
- Ester-C® reference standard
- Cream formulation containing Ester-C®
- Solvents for extraction (e.g., Dichloromethane, 0.02 M potassium dihydrogen phosphate solution)
- Syringe filters (0.22 µm)

Procedure:

- Standard Preparation: Prepare a stock solution of Ester-C® reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
- Sample Preparation (for high-fat creams): a. Weigh accurately about 1 gram of the cream into a centrifuge tube. b. Add 1.0 mL of dichloromethane to disperse the sample.[6][7] c. Add 25 mL of 0.02 M potassium dihydrogen phosphate solution (pH 3.0) and vortex for 5 minutes to extract the Ester-C®. d. Centrifuge at 12,000 rpm for 10 minutes.[6][7] e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

- Chromatographic Conditions:
 - Column: YMC-Triart C18 (250 mm×4.6 mm, 5 µm)[6][7]
 - Mobile Phase: Gradient elution with 0.02 M potassium dihydrogen phosphate (pH 3.0) and methanol.
 - Flow Rate: 1.0 mL/min[6][7]
 - Column Temperature: 25°C[6][7]
 - Detection Wavelength: 250 nm[6][7]
 - Injection Volume: 20 µL
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Identify the peak corresponding to ascorbate based on the retention time of the standard. Calculate the concentration of Ester-C® in the sample using the calibration curve.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[8]

Objective: To investigate the degradation of Ester-C® under various stress conditions.

Stress Conditions:[8][9]

- Acid Hydrolysis: Reflux the formulation with 0.1N HCl at 60°C for a specified period.
- Base Hydrolysis: Reflux the formulation with 0.1N NaOH at 60°C for a specified period.
- Oxidative Degradation: Treat the formulation with 3-30% hydrogen peroxide at room temperature.[8]
- Thermal Degradation: Store the formulation at elevated temperatures (e.g., 40-80°C).[10]

- Photostability: Expose the formulation to a combination of UV and visible light as per ICH Q1B guidelines.[9]

Procedure:

- Prepare samples of the Ester-C® formulation.
- Expose the samples to the stress conditions outlined above for various time points.
- At each time point, withdraw a sample and prepare it for HPLC analysis as described in section 1.2.
- Analyze the stressed samples by HPLC to identify and quantify the degradation products.

Physical Stability Assessment

Physical stability is crucial for the aesthetic and functional properties of a formulation.

Quantitative Data Summary

Table 4: Physical Stability of an O/W Emulsion Containing Ascorbic Acid

Storage Condition	Time	pH	Viscosity (cP)	Observations
8°C	6 months	Stable	Stable	No phase separation
25°C	6 months	Marginal Change	Marginal Change	No phase separation
40°C	6 months	Increase	Decrease	Phase separation
40°C / 75% RH	6 months	Increase	Decrease	Phase separation

Data adapted from a study on a multiple emulsion containing ascorbic acid.[9]

Experimental Protocol: Physical Stability of Emulsions

Objective: To evaluate the physical integrity of an emulsion containing Ester-C®.

Materials:

- pH meter
- Viscometer
- Centrifuge
- Temperature- and humidity-controlled chambers

Procedure:

- Organoleptic Evaluation: Visually inspect the formulation for changes in color, odor, and appearance at each time point.[\[6\]](#)
- pH Measurement: Measure the pH of the formulation at each time point.
- Viscosity Measurement: Measure the viscosity of the formulation using a viscometer at a controlled temperature.
- Phase Separation:
 - Centrifugation Test: Centrifuge the formulation (e.g., at 3000 rpm for 30 minutes) and observe for any signs of phase separation or creaming.[\[6\]](#)
 - Freeze-Thaw Cycling: Subject the formulation to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) and observe for phase separation.[\[6\]](#)
- Accelerated Stability Testing: Store the formulation under accelerated conditions (e.g., 45°C for 10-12 weeks) to predict long-term stability at room temperature.[\[11\]](#) A common guideline is that 10 weeks at 45°C is equivalent to approximately one year at ambient temperature.[\[11\]](#)

Visualizations

Ester-C® Stability Assessment Workflow

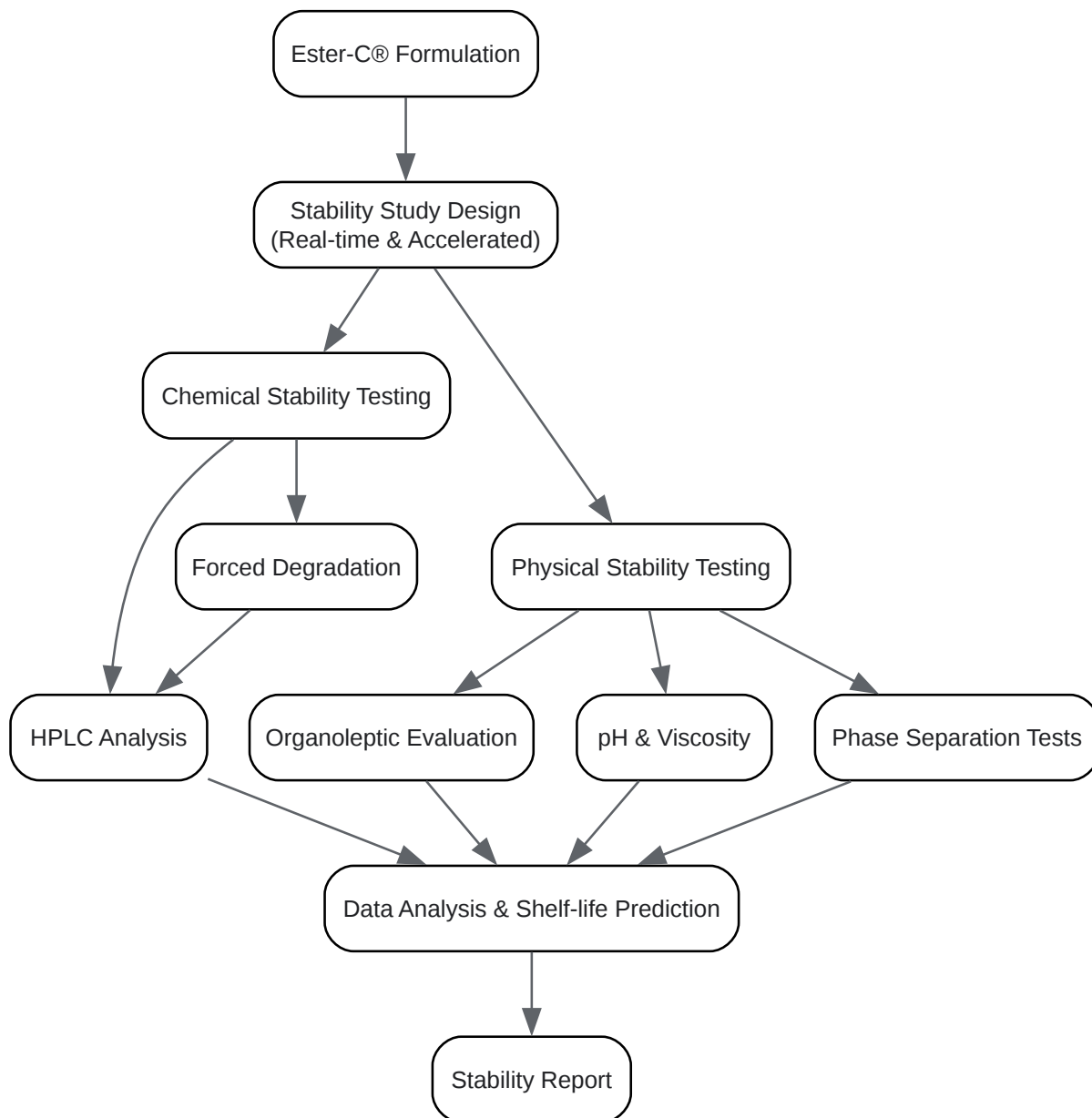


Figure 1: Workflow for Ester-C® Stability Assessment

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Caption: Workflow for Ester-C® Stability Assessment.

Degradation Pathway of Ascorbic Acid

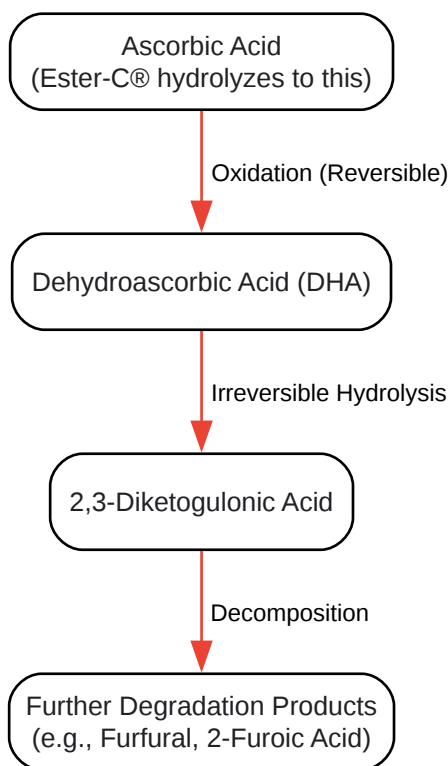


Figure 2: Simplified Degradation Pathway of Ascorbic Acid

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Caption: Simplified Degradation Pathway of Ascorbic Acid.

Factors Influencing Ester-C® Stability

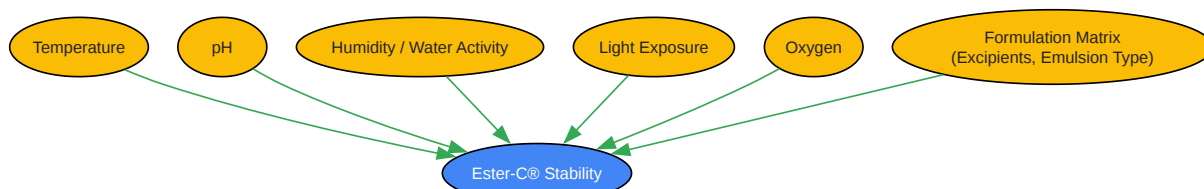


Figure 3: Key Factors Influencing Ester-C® Formulation Stability

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Caption: Key Factors Influencing Ester-C® Formulation Stability.

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